2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol
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Overview
Description
2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol typically involves the annulation of 2-amino-1,3,5-triazines with ketones. An I2-mediated annulation process is often employed, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the I2-mediated annulation process suggests that it could be adapted for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with a similar core structure, used in various pharmaceutical applications.
Uniqueness
2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the 3-chlorobenzyl group
Properties
Molecular Formula |
C18H19ClN4O |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H19ClN4O/c19-15-5-3-4-14(10-15)11-21-12-22(8-9-24)18-20-16-6-1-2-7-17(16)23(18)13-21/h1-7,10,24H,8-9,11-13H2 |
InChI Key |
HSCAQMRCERERLB-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CCO)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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